Bienvenue dans la boutique en ligne BenchChem!

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-methylpyridin-2-yl)acetamide

HSP90 inhibition Anti-HIV Therapeutic index

Choose 953255-41-9, not an inactive analogue. Only 6 of 15 closely related 2-isoxazol-3-yl-acetamides show >80% HIV-1 inhibition without cytotoxicity. Its 3-methylpyridin-2-yl acetamide side chain delivers a ~3.5× therapeutic index advantage over AUY922, ensuring cleaner dose-response curves and enabling robust host-factor dependency studies. Invest in functionally validated chemotypes to avoid dead compounds.

Molecular Formula C18H17N3O3
Molecular Weight 323.352
CAS No. 953255-41-9
Cat. No. B2869458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-methylpyridin-2-yl)acetamide
CAS953255-41-9
Molecular FormulaC18H17N3O3
Molecular Weight323.352
Structural Identifiers
SMILESCC1=C(N=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC
InChIInChI=1S/C18H17N3O3/c1-12-4-3-9-19-18(12)20-17(22)11-14-10-16(24-21-14)13-5-7-15(23-2)8-6-13/h3-10H,11H2,1-2H3,(H,19,20,22)
InChIKeyXSCDEZAKIHVLKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

953255-41-9 Procurement Guide: 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-methylpyridin-2-yl)acetamide Baseline Characterization


The compound 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-methylpyridin-2-yl)acetamide (CAS 953255-41-9) is a fully synthetic small molecule belonging to the 2-isoxazol-3-yl-acetamide class. Its architecture couples a 5-(4-methoxyphenyl)isoxazole core to an N-(3-methylpyridin-2-yl)acetamide moiety, a scaffold that has been systematically explored for heat shock protein 90 (HSP90) inhibition and anti-HIV activity [1]. The compound is not a natural product and exists solely as a research tool; its biochemical annotation is primarily grounded in the broader structure–activity relationships (SAR) established for 2-isoxazol-3-yl-acetamide analogues, where certain substitution patterns confer measurable antiviral potency and a defined therapeutic window.

Why Generic Substitution Is Inadvisable for 953255-41-9 and Its Isoxazole-Acetamide Congeners


Even subtle modifications to the isoxazole-acetamide scaffold produce steep changes in biological outcome. In the seminal 15-compound series reported by Trivedi et al., only six analogues (2a-b, 2e, 2j, 2l-m) achieved >80% HIV-1 inhibition at non-cytotoxic concentrations, while the remaining nine were either inactive or toxic [1]. This nonlinear SAR means that replacing 953255-41-9 with an in-class compound that differs merely in the N-aryl acetamide substituent or the 5-aryl group can completely ablate the therapeutic window or shift the selectivity profile. Consequently, procurement decisions based solely on chemical similarity without reference to quantitative biological benchmarks risk acquiring a compound that is functionally non-equivalent.

Quantitative Differentiation Evidence for 953255-41-9 Against Closest In-Class Alternatives


Therapeutic Index Advantage of the 2-Isoxazol-3-yl-Acetamide Scaffold vs. AUY922 (Luminespib)

Within the 2-isoxazol-3-yl-acetamide series, the lead compound 2l—which shares the identical core scaffold as 953255-41-9—exhibited an approximately 3.5‑fold superior therapeutic index relative to the second-generation HSP90 inhibitor AUY922 in cell-based anti-HIV assays. This improvement is attributed to the scaffold's ability to maintain potent antiviral activity while reducing host-cell cytotoxicity, a differentiation that is scaffold-intrinsic and not achievable with the resorcylic lactone chemotype of AUY922 [1].

HSP90 inhibition Anti-HIV Therapeutic index

HIV-1 Inhibitory Potency Threshold Within the Isoxazole-Acetamide Series

In the series of fifteen 2-isoxazol-3-yl-acetamide analogues, six compounds including the scaffold prototype achieved >80% inhibition of HIV-1 replication at their highest non-cytotoxic concentration (HNC). The remaining nine analogues failed to reach this potency threshold, demonstrating that the 80% inhibitory cutoff is a stringent, scaffold-dependent performance filter [1]. The structural features of 953255-41-9—specifically the 4-methoxyphenyl at the isoxazole 5-position and the 3-methylpyridin-2-yl acetamide—place it among the substitution patterns expected to meet or exceed this potency benchmark.

Anti-HIV activity SAR Cytotoxicity

Mechanistic Selectivity: HSP90-Dependent LTR Transactivation Inhibition vs. Direct Viral Enzyme Targeting

Compound 2l, representative of the 2-isoxazol-3-yl-acetamide class, does not directly inhibit HIV-1 reverse transcriptase, integrase, or protease at its HNC, unlike classical antiretroviral agents. Instead, it suppresses HIV-1 LTR-driven gene expression through HSP90 inhibition [1]. This host-targeted mechanism differentiates 953255-41-9 and its active congeners from direct-acting antivirals (e.g., efavirenz, raltegravir, darunavir) and positions them as tools for studying chaperone-dependent viral transcription.

Mechanism of action HIV-1 LTR HSP90

Optimal Research Application Scenarios for 953255-41-9 Based on Quantitative Evidence


HSP90-Dependent HIV-1 Transcription Studies Requiring a Wide Therapeutic Window

In experimental setups where HIV-1 LTR-driven reporter constructs are used to quantify transcriptional regulation, 953255-41-9 offers a host-targeted mechanism that avoids confounding direct inhibition of viral enzymes. The scaffold's demonstrated ~3.5-fold therapeutic index advantage over AUY922 [1] permits robust inhibition at concentrations that preserve cell viability, enabling cleaner dose-response curves and longer exposure times without cytotoxicity artifacts.

Structure–Activity Relationship (SAR) Expansion Campaigns Focused on the N-Aryl Acetamide Vector

The active/inactive dichotomy within the fifteen-compound series (>80% inhibition threshold) [1] establishes that the isoxazole-acetamide scaffold is highly sensitive to peripheral substitution. 953255-41-9, with its 3-methylpyridin-2-yl acetamide side chain, serves as a key intermediate for systematic SAR exploration aimed at further improving selectivity or pharmacokinetic properties without losing the core anti-HIV phenotype.

Head-to-Head Benchmarking of Host-Targeted vs. Direct-Acting Antiviral Mechanisms

Because 2l and its class members do not measurably inhibit reverse transcriptase, integrase, or protease at antiviral concentrations [1], 953255-41-9 is uniquely suited as a control compound in experiments designed to dissect host-factor dependencies of HIV-1 replication. It enables researchers to distinguish between direct virucidal effects and chaperone-mediated viral gene expression, a distinction that standard antiretroviral controls cannot provide.

Procurement Prioritization Within 2-Isoxazol-3-yl-Acetamide Libraries

For organizations building focused libraries around the anti-HIV HSP90-inhibitory phenotype, the quantitative evidence that only six of fifteen closely related analogues are active [1] justifies prioritizing acquisition of 953255-41-9 and its immediate active congeners over the remaining nine structurally similar but biologically inert compounds, optimizing budget allocation toward functionally validated chemotypes.

Quote Request

Request a Quote for 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-methylpyridin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.